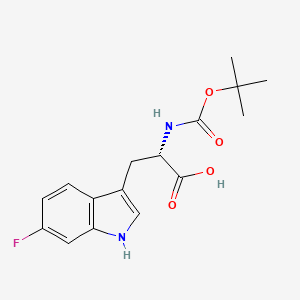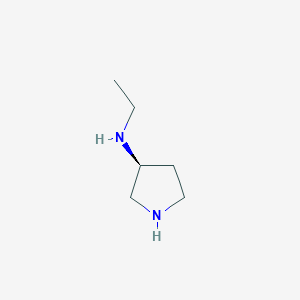
2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H8BrNO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br) attached to the second carbon in an ethanone group (C-C(=O)-), which is also attached to a 4-methylpyridin-2-yl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 214.06 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research has been conducted on the synthesis, characterization, and biological evaluation of compounds involving bromo and pyridin-yl functionalities. For instance, Sherekar et al. (2021) explored the synthesis and antimicrobial activities of bromo-naphthalenyl-ethanone compounds, showcasing methodologies that could be applicable to synthesizing and studying 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one derivatives for antimicrobial properties (Sherekar, Kakade, & Padole, 2021).
Material Science Applications
Compounds with bromo and pyridin-yl groups have been investigated for their potential in material science, including the development of electrooptic films. Facchetti et al. (2006) discussed the influence of pyrrole-pyridine-based chromophore architecture on nonlinear optical response, highlighting the potential of brominated pyridine derivatives in advanced material applications (Facchetti et al., 2006).
Organic Chemistry Reactions
The thermal decomposition of brominated pyridine derivatives to form intermediates for further chemical synthesis has been a subject of study, as seen in research by Abarca et al. (2006), who explored the formation of pyridylcarbene from bromo-triazolopyridine under specific conditions (Abarca, Ballesteros, & Blanco, 2006). This type of research underscores the reactivity and utility of bromo and pyridin-yl compounds in synthetic organic chemistry.
Crystal and Molecular Structure Analysis
The study of the crystal and molecular structures of compounds containing pyridin-yl groups, like the research by Böck et al. (2020) on thiourea derivatives, provides insights into the structural characteristics and potential applications of these compounds in various scientific fields (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Novel Derivative Synthesis and Biological Activities
The palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, as detailed by Ahmad et al. (2017), suggest potential routes for modifying this compound to create new compounds with varied biological activities (Ahmad et al., 2017).
Eigenschaften
IUPAC Name |
2-bromo-1-(4-methylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYBFZYPELHYHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629543 |
Source


|
| Record name | 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759442-78-9 |
Source


|
| Record name | 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)


![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)









